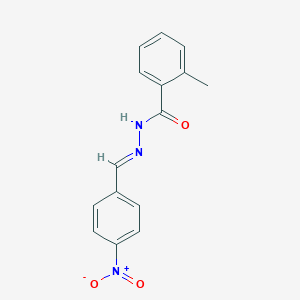

2-metil-N'-(4-nitrobencilideno)benzohidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-N’-(4-nitrobenzylidene)benzohydrazide is a chemical compound with the molecular formula C15H13N3O3 . It is a hydrazone compound that was prepared by the condensation of 4-nitro-benzaldehyde with 2-methyl-benzohydrazide .

Synthesis Analysis

The synthesis of 2-methyl-N’-(4-nitrobenzylidene)benzohydrazide involves the condensation of 4-nitro-benzaldehyde with 2-methyl-benzohydrazide in methanol . This reaction results in the formation of the hydrazone compound . Another study synthesized a similar compound, N’-(2-methoxybenzylidene)-4-hydroxybenzohydrazide, in a two-step reaction using methylparaben as the starting material .

Molecular Structure Analysis

The molecule exists in a trans configuration with respect to the methylidene unit . The dihedral angle between the two benzene rings is 14.8 (2)° . The C—N—NH—C torsion angle is 3.4 (3)° . The molecule possesses an intramolecular N—H⋯O hydrogen bond .

Chemical Reactions Analysis

The title hydrazone compound was prepared by the condensation of 4-nitro-benzaldehyde with 2-methyl-benzohydrazide in methanol . In the crystal, molecules are linked through intermolecular N-H⋯O hydrogen bonds, forming chains along the a axis .

Physical and Chemical Properties Analysis

The molecular formula of 2-methyl-N’-(4-nitrobenzylidene)benzohydrazide is C15H13N3O3 . It has an average mass of 283.282 Da and a monoisotopic mass of 283.095703 Da .

Aplicaciones Científicas De Investigación

Actividad antibacteriana

El compuesto ha sido sintetizado y estudiado por su actividad antibacteriana . Exhibió actividad antimicrobiana contra Escherichia coli (MIC=31.3 ppm), Bacillus subtilis (MIC=500 ppm) . Esto sugiere que podría usarse en el desarrollo de nuevos fármacos antibacterianos.

Actividad antifúngica

Se sabe que los derivados de hidrazida, que incluyen 2-metil-N’-(4-nitrobencilideno)benzohidrazida, tienen propiedades antifúngicas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos antifúngicos.

Actividad anti-VIH

También se ha informado que los derivados de hidrazida tienen propiedades anti-VIH . Esto sugiere que 2-metil-N’-(4-nitrobencilideno)benzohidrazida podría usarse potencialmente en el desarrollo de nuevos fármacos anti-VIH.

Actividad anticancerígena

Se sabe que los derivados de hidrazida tienen propiedades anticancerígenas . Esto sugiere que 2-metil-N’-(4-nitrobencilideno)benzohidrazida podría usarse potencialmente en el desarrollo de nuevos fármacos anticancerígenos.

Actividad antituberculosa

Se ha informado que los derivados de hidrazida tienen propiedades antituberculosas . Esto sugiere que 2-metil-N’-(4-nitrobencilideno)benzohidrazida podría usarse potencialmente en el desarrollo de nuevos fármacos antituberculosos.

Inhibición de la tirosinasa

Se han sintetizado y evaluado compuestos basados en la estructura de bencilidenhidrazina, que incluye 2-metil-N’-(4-nitrobencilideno)benzohidrazida, como inhibidores de la tirosinasa . Los inhibidores de la tirosinasa son importantes en la industria cosmética como agentes blanqueadores de la piel . También tienen aplicaciones en la industria alimentaria para prevenir el pardeamiento .

Inhibición de la ureasa

Los derivados de N’-(4-nitrobencilideno)-4-hidroxibenzohidrazida han mostrado inhibición de la ureasa <svg class="

Mecanismo De Acción

Target of Action

Similar compounds, such as n’-benzylidene-4-(t-bu) benzohydrazide derivatives, have been found to inhibit urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism in organisms.

Mode of Action

Based on the urease inhibitory activity of similar compounds , it can be hypothesized that this compound may interact with the active site of the urease enzyme, preventing it from catalyzing its substrate, urea.

Propiedades

IUPAC Name |

2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-11-4-2-3-5-14(11)15(19)17-16-10-12-6-8-13(9-7-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAUDWJFLTWSPZ-MHWRWJLKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the crystal structure of 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide and how does it impact its properties?

A1: The research primarily focuses on the crystallographic analysis of 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide. The study reveals that the molecule exists in a configuration where the two benzene rings are not coplanar, with a dihedral angle of 14.8 degrees []. This non-planar arrangement is likely influenced by the steric hindrance between the methyl group and the nitro group. Furthermore, the molecules within the crystal lattice are held together by intermolecular hydrogen bonds between the N-H group of one molecule and the oxygen atom of the nitro group of a neighboring molecule. This arrangement leads to the formation of chain-like structures extending along the a-axis of the crystal lattice []. This structural information could be relevant for further studies investigating its potential applications, such as in materials science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)

![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)

![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B352174.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)

![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)

![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)

![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)

![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B352184.png)

![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)